1-(3,3-Dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-(4-fluorophenyl)urea
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Description
1-(3,3-Dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-(4-fluorophenyl)urea is a useful research compound. Its molecular formula is C18H18FN3O3 and its molecular weight is 343.358. The purity is usually 95%.
BenchChem offers high-quality 1-(3,3-Dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-(4-fluorophenyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3,3-Dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-(4-fluorophenyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Role of Orexin-1 Receptor Mechanisms on Compulsive Food Consumption
Research on orexin receptors (OXRs) and their modulation of feeding, arousal, stress, and drug abuse suggests that antagonists targeting OX1R could represent a novel pharmacological treatment for binge eating and possibly other eating disorders with a compulsive component. This study evaluated the effects of various OXR antagonists in a binge eating model in female rats, highlighting the potential for compounds targeting these receptors to influence feeding behaviors and stress responses (Piccoli et al., 2012).
Synthesis and Photophysical Properties of Novel Fused Oxazapolycyclic Skeleton
The synthesis and characterization of a novel oxazapolyheterocycle with strong blue emission properties suggest applications in materials science, particularly in the development of new fluorescent materials. This research demonstrates the potential of oxazapolyheterocycles for use in optical materials and sensors (Petrovskii et al., 2017).
Organocatalytic Asymmetric Mannich Addition
The development of asymmetric Mannich reactions to produce cyclic amines with chiral tetrasubstituted C‒F stereocenters highlights the relevance of such chemical transformations in medicinal chemistry. This study showcases the utility of organocatalysis in synthesizing compounds with significant pharmacophores, indicating potential applications in drug discovery and development (Li, Lin, & Du, 2019).
Synthesis and Characterization of New Polyureas
The research on synthesizing and characterizing new polyureas based on various diisocyanates explores the applications of these materials in polymer science. The study presents insights into the potential use of polyureas in creating novel materials with specific physical and chemical properties, useful in a range of industrial and technological applications (Mallakpour & Raheno, 2003).
properties
IUPAC Name |
1-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)-3-(4-fluorophenyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O3/c1-18(2)10-25-15-8-7-13(9-14(15)22-16(18)23)21-17(24)20-12-5-3-11(19)4-6-12/h3-9H,10H2,1-2H3,(H,22,23)(H2,20,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIMXBNXJYOJMMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=C(C=C2)NC(=O)NC3=CC=C(C=C3)F)NC1=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,3-Dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-(4-fluorophenyl)urea |
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